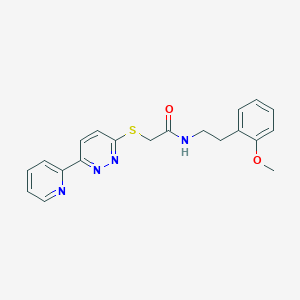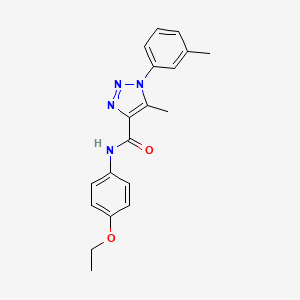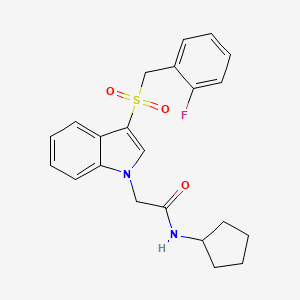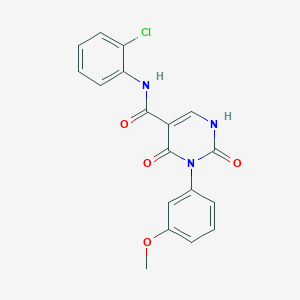
N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, pyridyl, and pyridazinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyphenyl Ethyl Intermediate: This involves the reaction of 2-methoxyphenyl ethyl bromide with a suitable nucleophile.
Synthesis of the Pyridazinyl Sulfanyl Intermediate: This step involves the formation of the pyridazinyl sulfanyl moiety through a series of reactions, including nucleophilic substitution and cyclization.
Coupling of Intermediates: The final step involves coupling the methoxyphenyl ethyl intermediate with the pyridazinyl sulfanyl intermediate under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazinyl ring can be reduced under suitable conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative.
科学研究应用
N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
- **N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE shares structural similarities with other compounds containing methoxyphenyl, pyridyl, and pyridazinyl groups.
Other similar compounds: N-(2-{2-(dimethylamino)ethylamino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide.
Uniqueness
The uniqueness of N-[2-(2-METHOXYPHENYL)ETHYL]-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H20N4O2S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
N-[2-(2-methoxyphenyl)ethyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20N4O2S/c1-26-18-8-3-2-6-15(18)11-13-22-19(25)14-27-20-10-9-17(23-24-20)16-7-4-5-12-21-16/h2-10,12H,11,13-14H2,1H3,(H,22,25) |
InChI 键 |
IKPVDPVPZZZYGI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B11288530.png)
![Ethyl 6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11288540.png)
![2-(8-methoxy-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11288546.png)

![N~4~-(4-chloro-2-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11288562.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B11288567.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11288569.png)
![3-[(4-Fluorophenyl)methyl]-2-{[(2-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one](/img/structure/B11288572.png)

![N-(4-methoxyphenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11288578.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11288593.png)

![7-(3-chlorophenyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11288607.png)
![[7-(2-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](3-nitrophenyl)methanone](/img/structure/B11288628.png)
